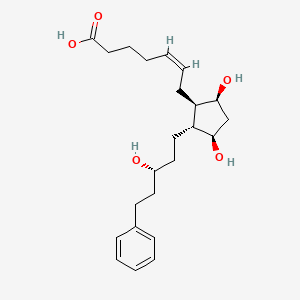

Latanoprost acid

Description

See also: Latanoprost (active moiety of); Latanoprostene Bunod (active moiety of).

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-NFVOFSAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040531 | |

| Record name | Latanprost free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41639-83-2 | |

| Record name | Latanoprost acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41639-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phxa 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041639832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latanprost free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROST ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ85341990 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Latanoprost Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Latanoprost acid, the biologically active metabolite of the glaucoma medication Latanoprost. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid in research and development efforts.

Synthesis of Latanoprost Acid

Latanoprost acid is a prostaglandin F2α analog. Its synthesis is a multi-step process that often utilizes the Corey lactone as a key intermediate, a foundational strategy in prostaglandin synthesis.[1][2][3][4] The overall synthetic approach involves the stereocontrolled construction of the cyclopentane core followed by the elaboration of the two side chains.

A representative synthetic scheme starting from the Corey lactone diol is outlined below. This pathway involves the protection of hydroxyl groups, introduction of the alpha-chain via a Wittig reaction, introduction of the omega-chain via organocuprate chemistry, and subsequent deprotection and oxidation steps.

Caption: Synthetic workflow for Latanoprost acid from Corey lactone.

The following protocol details the hydrolysis of Latanoprost (the isopropyl ester) to yield Latanoprost acid. This is a common final step in many synthetic routes or can be performed on commercially available Latanoprost for research purposes. Latanoprost is hydrolyzed in the eye by esterases to its biologically active form, Latanoprost acid.[5]

Materials:

-

Latanoprost

-

Lithium Hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve Latanoprost (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Add an aqueous solution of LiOH (e.g., 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Once the reaction is complete, acidify the mixture to pH ~4 with 1N HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Latanoprost acid.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Characterization of Latanoprost Acid

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized Latanoprost acid. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Caption: Analytical workflow for the characterization of Latanoprost acid.

HPLC is a crucial technique for assessing the purity of Latanoprost acid and for monitoring reaction progress. Several methods have been developed for the analysis of Latanoprost and its free acid.[6][7][8][9]

Experimental Protocol: Reversed-Phase HPLC A gradient HPLC method is often employed for the simultaneous detection of Latanoprost and Latanoprost acid.[7][10]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 75 mm, 2.7 µm particle size).[7]

-

Mobile Phase A: Aqueous acetic acid (pH 3.1).[7]

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid.[7]

-

Gradient Elution: A typical gradient might run from a lower to a higher percentage of Mobile Phase B over 10-15 minutes.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethanol or mobile phase) to a concentration of 10-100 µg/mL.[7]

Data Presentation: HPLC Parameters

| Parameter | Value | Reference |

| Column | C18 Reversed-Phase | [7] |

| Mobile Phase | Acetonitrile and aqueous acetic acid (pH 3.1) | [7] |

| Detection | UV at 210 nm | [7] |

| Flow Rate | 1.0 mL/min | [8] |

| Retention Time | Approximately 4.82 min | [7] |

| Limit of Detection | 1.0 µg/mL | [7] |

| Limit of Quantitation | 2.5 µg/mL | [7] |

NMR spectroscopy is indispensable for the structural elucidation of Latanoprost acid. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of Latanoprost acid in a deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Further 2D experiments like COSY and HSQC can be performed for unambiguous signal assignment.

Data Presentation: Representative NMR Data

While a full assignment is complex, key characteristic chemical shifts for Latanoprost (the ester) are reported, which are very similar to the acid. The primary difference will be the absence of the isopropyl ester signals and the presence of a carboxylic acid proton signal in the ¹H NMR spectrum of Latanoprost acid.

| ¹H NMR (Latanoprost in CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) |

| Isopropyl CH(CH₃)₂ | 1.23 (d, 6H) |

| Cyclopentane & Chain CH₂, CH | 1.30-1.90 (m, 14H) |

| CH₂ adjacent to C=C and C=O | 2.07-2.39 (m, 6H) |

| Phenyl CH | 7.15-7.35 (m, 5H) |

| Vinyl CH=CH | 5.30-5.50 (m, 2H) |

Note: Data is for Latanoprost, the isopropyl ester, as detailed spectral data for the free acid is less commonly published. The carboxylic acid proton of Latanoprost acid would typically appear as a broad singlet between 10-12 ppm, and the isopropyl signals at ~1.23 and ~5.0 ppm would be absent.

| ¹³C NMR (Latanoprost Acid) | Expected Chemical Shift Range (δ, ppm) |

| Aliphatic CH₂, CH | 25-55 |

| CH-OH | 70-80 |

| Phenyl C | 125-143 |

| Vinyl C=C | 128-132 |

| Carboxylic C=O | ~175-180 |

Mass spectrometry is used to determine the molecular weight of Latanoprost acid and to confirm its elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for this analysis.[12][13]

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[12]

-

Ionization Mode: ESI can be run in either positive or negative ion mode. Negative mode is often suitable for detecting the deprotonated molecule [M-H]⁻.

-

Chromatography: Utilize an HPLC method similar to the one described above to introduce the sample into the mass spectrometer.

-

Mass Analysis: Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, perform tandem MS (MS/MS) to observe characteristic fragmentation patterns.

Data Presentation: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₃₄O₅ | [14][15] |

| Molecular Weight | 390.52 g/mol | [14][15] |

| Monoisotopic Mass | 390.2406 g/mol | [15] |

| Expected Ion (ESI-) | m/z 389.2 [M-H]⁻ | |

| Expected Ion (ESI+) | m/z 391.2 [M+H]⁺, 413.2 [M+Na]⁺ |

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. mdpi.com [mdpi.com]

- 7. akjournals.com [akjournals.com]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. REVERSED-PHASE HPLC METHOD DEVELOPMENT AND VALIDATION OF LATANOPROST IN OPHTHALMIC SOLUTION AND IDENTIFICATION OF UNKNOWN IMPURITIES BY LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

- 15. Latanoprost acid | C23H34O5 | CID 6441636 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of Latanoprost Acid with the Prostaglandin F2α Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding characteristics of latanoprost acid, the active metabolite of the ophthalmic drug latanoprost, to its target, the prostaglandin F2α (FP) receptor. This document details the receptor's signaling pathways, presents quantitative binding affinity data in a comparative format, and outlines the experimental protocols used to derive this data.

Introduction to Latanoprost Acid and the FP Receptor

Latanoprost is a prostaglandin F2α analogue widely prescribed for the treatment of open-angle glaucoma and ocular hypertension.[1] It is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[1][2][3] The primary therapeutic action of latanoprost acid is to lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1] This effect is mediated through its specific and high-affinity binding to the prostaglandin F2α receptor, commonly known as the FP receptor.[4][5] Understanding the precise binding affinity and selectivity of latanoprost acid for the FP receptor is crucial for elucidating its mechanism of action and for the development of new, more targeted glaucoma therapies.

The Prostaglandin F2α (FP) Receptor and its Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, prostaglandin F2α (PGF2α).[6][7] As a member of the prostanoid receptor family, it plays a significant role in various physiological processes, including smooth muscle contraction, reproductive functions, and inflammation.[7]

Upon agonist binding, such as by PGF2α or latanoprost acid, the FP receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.[8] This activation initiates a downstream signaling cascade by stimulating the enzyme phospholipase C (PLC).[7][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][10] The elevated cytosolic calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to the ultimate physiological response.[9]

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

The following tables summarize the binding affinities of latanoprost acid and other prostaglandin analogs for the FP receptor and other prostanoid receptor subtypes. This data highlights the selectivity of latanoprost acid for the FP receptor.

Table 1: Binding Affinity (Ki) of Prostaglandin Analogs at the FP Receptor

| Compound | Binding Affinity (Ki) at FP Receptor | Reference |

| Latanoprost Acid | 98 nM | [11] |

| Travoprost Acid | 35 ± 5 nM | [11] |

| Bimatoprost Acid | 83 nM | [11] |

| Unoprostone | 5.9 µM to > 22 µM | [11] |

Table 2: Selectivity Profile of Latanoprost Acid Across Prostanoid Receptors

| Receptor Subtype | Binding Affinity (Ki) of Latanoprost Acid | Reference |

| FP | 0.098 µM (98 nM) | [12] |

| EP1 | 2.06 µM | [12] |

| EP3 | 7.519 µM | [12] |

| DP | ≥20 µM | [12] |

| EP2 | 39.667 µM | [12] |

| TP | ≥60 µM | [12] |

| EP4 | 75 µM | [12] |

| IP | ≥90 µM | [12] |

Data Interpretation: The data clearly indicates that latanoprost acid binds to the FP receptor with high affinity (Ki = 98 nM).[11][12] Its affinity for other prostanoid receptors, such as EP1, EP3, and DP, is significantly lower (Ki values are in the micromolar range), demonstrating its high selectivity for the FP receptor.[12][13] This selectivity is a key factor in its favorable therapeutic profile, minimizing off-target effects.[13] While travoprost acid shows a higher affinity for the FP receptor, latanoprost acid remains a potent and highly selective agonist.[11]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for a specific receptor.[14][15] The following is a generalized protocol for a competitive binding assay to determine the Ki of latanoprost acid for the FP receptor.

4.1. Principle of the Assay This assay measures the ability of a non-radiolabeled compound ("cold" ligand, e.g., latanoprost acid) to compete with a fixed concentration of a radiolabeled ligand ("hot" ligand, e.g., [³H]-PGF2α) for binding to the FP receptor.[16] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

4.2. Materials and Reagents

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293-FP cells).

-

Radioligand: [³H]-Prostaglandin F2α.

-

Cold Ligand: Latanoprost acid.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGF2α.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[17]

-

Detection: Scintillation cocktail and a scintillation counter.

4.3. Membrane Preparation

-

Culture cells expressing the FP receptor to near confluence.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Homogenize the cells in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[17]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[17]

4.4. Assay Procedure (96-well plate format)

-

Assay Setup: Prepare a 96-well plate. To each well, add reagents in the following order:

-

Total Binding: 50 µL binding buffer, 50 µL radioligand, 150 µL membrane suspension.[16][17]

-

Non-specific Binding (NSB): 50 µL unlabeled PGF2α (10 µM), 50 µL radioligand, 150 µL membrane suspension.[16][17]

-

Competition Binding: 50 µL latanoprost acid (at various concentrations, typically a serial dilution), 50 µL radioligand, 150 µL membrane suspension.[16][17]

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[17]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16][17]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[17]

-

Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[16]

4.5. Data Analysis

-

Calculate Specific Binding: For each concentration of the competitor, subtract the average CPM of the non-specific binding wells from the CPM of the total binding wells.

-

Generate Competition Curve: Plot the percent specific binding against the logarithm of the competitor (latanoprost acid) concentration.

-

Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

-

-

Conclusion

Latanoprost acid demonstrates a high and selective binding affinity for the prostaglandin F2α receptor. This specific interaction initiates a well-defined signaling cascade that ultimately results in increased uveoscleral outflow and a reduction in intraocular pressure. The quantitative data, derived from robust experimental methods like radioligand binding assays, confirms the molecular basis for its therapeutic efficacy in glaucoma management. This detailed understanding of its receptor binding profile is fundamental for both clinical application and the future development of advanced ocular hypotensive agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Latanoprost (free acid) - Biochemicals - CAT N°: 16811 [bertin-bioreagent.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 7. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 8. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 11. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

In Vitro Neuroprotective Effects of Latanoprost Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Latanoprost acid, the active form of the widely used glaucoma medication, Latanoprost. The following sections detail the experimental evidence for its direct neuroprotective actions on retinal neurons, independent of its intraocular pressure-lowering effects. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the implicated signaling pathways.

Quantitative Data Summary

The neuroprotective efficacy of Latanoprost acid has been quantified across various in vitro models of neuronal damage. The data consistently demonstrates a significant reduction in apoptosis and an increase in cell viability in the presence of Latanoprost acid.

Table 1: Neuroprotective Effects of Latanoprost Acid on Retinal Cell Viability and Apoptosis

| Cell Line/Type | Injury Model | Latanoprost Acid Concentration | Outcome Measure | Result | Reference |

| RGC-5 | Serum Deprivation & Glutamate | Not Specified | Cell Viability (XTT Assay) | Increased cell viability | [1] |

| R28 | Serum Deprivation | 1.0 µM | Apoptosis | Suppressed apoptosis (P<0.001) | [2][3] |

| Primary Human Retinal Cells | Glutamate (10 µM) or Hypoxia/Re-oxygenation | 0.1-0.001 µM | LDH Release | Reduced LDH release | [4] |

| Differentiated RGC-5 | N/A | 0.1 µM | Cell Viability | Significantly increased | [5] |

| R28 | Serum Deprivation | 1 µM | Apoptosis | Rescued cells from apoptosis (P<0.01) | [6] |

Table 2: Modulation of Apoptotic and Signaling Molecules by Latanoprost Acid

| Cell Line/Type | Injury Model | Latanoprost Acid Concentration | Target Molecule | Effect | Reference |

| RGC-5 | Serum Deprivation & Glutamate | Not Specified | Activated Caspase-3 | Significantly reduced positive cells | [1] |

| RGC-5 | Glutamate | Not Specified | Intracellular Ca2+ | Suppressed glutamate-evoked increase | [1] |

| R28 | Serum Deprivation | 1.0 µM | Activated Caspase-3 | Reduced immunoreactive cells | [2][3] |

| Differentiated RGC-5 | N/A | 0.1 µM | p-Akt, p-mTOR | Increased expression | [5][7] |

| R28 | N/A | Not Specified | p44/p42 MAPK | Increased phosphorylated to total protein ratio (P<0.05) | [2] |

| Rat Retina (ex vivo) | N/A | 0.1, 10, 1000 nM | Klotho Shedding (KL1 & KL2) | Promoted shedding | [8] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the neuroprotective effects of Latanoprost acid.

Cell Culture and Induction of Apoptosis

-

Cell Lines:

-

RGC-5: A transformed rat retinal ganglion cell line.

-

R28: An immortalized retinal neuroglial progenitor cell line.

-

-

Apoptosis Induction Methods:

-

Serum Deprivation: Cells, such as R28, are cultured in a serum-free medium for 24 hours to induce apoptosis.[3][6] Serum deprivation in RGC-5 cells for 48 hours can lead to a 50-60% loss of cell viability.[9]

-

Glutamate Excitotoxicity: Primary cultures of human retinal cells are exposed to 10 µM glutamate to induce cell death.[4] This method simulates the pathological process where excessive stimulation of glutamate receptors leads to neuronal damage.[10]

-

Chemical Hypoxia: Hypoxia can be mimicked in cultured retinal ganglion cells by adding 500 µM cobalt chloride (CoCl2) to the culture medium.[11][12][13] CoCl2 stabilizes hypoxia-inducible factor alpha-subunits, initiating a cellular response that mimics hypoxia.[11]

-

Assessment of Neuroprotection

-

Cell Viability Assays:

-

XTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

-

LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of cell death and membrane damage.

-

-

Apoptosis Detection:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of apoptosis.

-

Activated Caspase-3 Immunocytochemistry: This technique identifies cells undergoing apoptosis by detecting the active form of caspase-3, a key executioner caspase.

-

Analysis of Signaling Pathways

-

Western Blotting: This technique is used to detect and quantify specific proteins involved in signaling pathways.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Latanoprost acid are mediated by several interconnected signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Caption: Klotho-Mediated Neuroprotective Pathway of Latanoprost Acid.

Caption: PI3K-Akt-mTOR and MAPK Pro-Survival Pathways.

Caption: General Experimental Workflow for In Vitro Studies.

References

- 1. Latanoprost protects rat retinal ganglion cells from apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 3. Latanoprost rescues retinal neuro-glial cells from apoptosis by inhibiting caspase-3, which is mediated by p44/p42 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Latanoprost exerts neuroprotective activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Latanoprost promotes neurite outgrowth in differentiated RGC-5 cells via the PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The neuroprotective effect of latanoprost acts via klotho‐mediated suppression of calpain activation after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Frontiers | The Susceptibility of Retinal Ganglion Cells to Glutamatergic Excitotoxicity Is Type-Specific [frontiersin.org]

- 11. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A simplified protocol to induce hypoxia in a standard incubator: A focus on retinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. zellbio.eu [zellbio.eu]

- 18. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Apoptosis Detection in Retinal Ganglion Cells Using Quantitative Changes in Multichannel Fluorescence Colocalization [mdpi.com]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. In vivo-like Organotypic Murine Retinal Wholemount Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]

- 25. Caspase-Independent Component of Retinal Ganglion Cell Death, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Latanoprost Prodrug to Latanoprost Acid: A Technical Guide to Hydrolysis Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis kinetics of the latanoprost prodrug to its biologically active form, latanoprost acid. This conversion is a critical step in the mechanism of action of this widely prescribed ophthalmic solution for the treatment of glaucoma and ocular hypertension. This document outlines the experimental protocols, summarizes key quantitative data, and visualizes the associated biological pathways.

Introduction to Latanoprost Hydrolysis

Latanoprost, an isopropyl ester prodrug of prostaglandin F2α, is a cornerstone in the management of elevated intraocular pressure (IOP). Its therapeutic efficacy is dependent on its bioactivation via hydrolysis to latanoprost acid. This enzymatic conversion is primarily carried out by esterases present in ocular tissues, most notably the cornea. The rapid and extensive nature of this hydrolysis ensures the localized delivery of the active pharmacological agent to its target receptors.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Latanoprost and Latanoprost Acid

| Parameter | Latanoprost (Prodrug) | Latanoprost Acid (Active Metabolite) | Reference(s) |

| Peak Concentration in Aqueous Humor | Not Applicable | 15-30 ng/mL | [1][2] |

| Time to Peak Concentration in Aqueous Humor | Not Applicable | ~2 hours | [1] |

| Plasma Half-life | Not Applicable | ~17 minutes | [1][2] |

| Half-life in Aqueous Humor | Not Applicable | 2-3 hours | [1][2] |

Table 2: In Vitro Hydrolysis of Latanoprost in Human Ocular Tissues

| Ocular Tissue | Relative Rate of Hydrolysis | Key Findings | Reference(s) |

| Choroid | Highest | Most rapid hydrolysis observed. | [3] |

| Ciliary Body | High | Significant hydrolytic activity. | [3] |

| Cornea | High | A primary site of bioactivation. | [3] |

| Conjunctiva | High | Comparable hydrolytic activity to the cornea and ciliary body. | [3] |

| Aqueous Humor | Negligible | Minimal to no hydrolysis observed. | [3] |

Note: Most of the latanoprost was hydrolyzed within 2 hours of incubation with the active human ocular tissues.[3]

Experimental Protocols

In Vitro Hydrolysis of Latanoprost in Human Ocular Tissues

This protocol is adapted from studies investigating the enzymatic conversion of latanoprost in various ocular tissues.[3]

Objective: To determine the rate and extent of latanoprost hydrolysis to latanoprost acid in different human ocular tissues.

Materials:

-

Human donor eyes (obtained from a tissue bank within 24 hours post-mortem)

-

Latanoprost standard

-

Latanoprost acid standard

-

Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4

-

Incubator (37°C)

-

LC-MS/MS system

-

Standard laboratory glassware and dissection tools

Procedure:

-

Tissue Dissection: On ice, dissect the human eye to isolate the following tissues: aqueous humor, cornea, conjunctiva, ciliary body, retina, choroid, and sclera.

-

Tissue Preparation: Divide each tissue into two replicates, blot to remove excess fluid, and weigh.

-

Incubation: Transfer each tissue replicate to a separate incubation tube containing a known volume of GBR buffer (pH 7.4).

-

Dosing: Add latanoprost to each tube to a final concentration of 20 µM.

-

Sampling: Incubate the tubes at 37°C. Collect samples from the incubation buffer at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Sample Analysis: Analyze the collected samples for the disappearance of latanoprost and the formation of latanoprost acid using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of latanoprost and latanoprost acid versus time to determine the rate of hydrolysis. Normalize the rate to the tissue weight.

Quantitative Analysis of Latanoprost and Latanoprost Acid by HPLC

This protocol outlines a general method for the simultaneous quantification of latanoprost and latanoprost acid using High-Performance Liquid Chromatography (HPLC).

Objective: To develop and validate an HPLC method for the quantification of latanoprost and latanoprost acid in in vitro samples.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (e.g., 0.05 M, pH 3.0)

-

Latanoprost and latanoprost acid reference standards

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (e.g., 60:40 v/v), adjusted to pH 3.0.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of latanoprost and latanoprost acid of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the samples from the in vitro hydrolysis study with the mobile phase to fall within the concentration range of the standard curve.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Generate a standard curve by plotting the peak area against the concentration for both latanoprost and latanoprost acid. Use the regression equation from the standard curve to determine the concentrations of latanoprost and latanoprost acid in the unknown samples.

Visualizations

Latanoprost Hydrolysis Reaction

Caption: Enzymatic hydrolysis of latanoprost to latanoprost acid.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for in vitro latanoprost hydrolysis kinetics.

Signaling Pathway of Latanoprost Acid

Caption: Latanoprost acid signaling pathways.

Conclusion

The hydrolysis of latanoprost to latanoprost acid in ocular tissues is a rapid and efficient process, essential for its therapeutic effect in lowering intraocular pressure. While qualitative and semi-quantitative data on this conversion are well-documented, a gap exists in the literature regarding specific kinetic parameters such as rate constants and activation energy. The experimental protocols and analytical methods detailed in this guide provide a framework for conducting further research to elucidate these specific kinetic values. A deeper understanding of the hydrolysis kinetics can aid in the development of new prostaglandin analogue prodrugs with optimized delivery and efficacy profiles.

References

The Journey of Latanoprost Acid in Animal Models: A Pharmacokinetic and Metabolic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of latanoprost acid, the active metabolite of the prostaglandin analogue latanoprost, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this potent intraocular pressure-lowering agent is crucial for preclinical safety and efficacy assessments in the development of novel ophthalmic therapies. This document synthesizes key findings from multiple studies, presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing metabolic pathways.

Pharmacokinetic Profile of Latanoprost Acid

Latanoprost, an isopropyl ester prodrug, is rapidly hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1] This conversion is essential for its therapeutic effect. The subsequent systemic exposure to latanoprost acid is generally low, with a short plasma half-life.

Plasma Pharmacokinetics

Following topical ocular administration, latanoprost acid is quickly detected in the plasma of animal models, albeit at low concentrations. The peak plasma concentration (Cmax) is typically reached within minutes to half an hour, followed by a rapid elimination phase.

Table 1: Plasma Pharmacokinetic Parameters of Latanoprost Acid Following a Single Topical Ocular Dose in Animal Models

| Animal Model | Formulation | Dose | Cmax (pg/mL) | Tmax (hr) |

| New Zealand White Rabbits | 0.005% Latanoprost with BAK | 1 drop | 217.2 | 0.25 |

| New Zealand White Rabbits | 0.005% Latanoprost without BAK | 1 drop | 174.1 | 0.25 |

| Cynomolgus Monkeys | [³H]-Latanoprost | 6 µ g/eye | 7.87 ± 3.18 ng eq./ml (Day 1) | ~0.17 |

| Cynomolgus Monkeys | [³H]-Latanoprost | 6 µ g/eye | 9.31 ± 4.21 ng eq./ml (Day 21) | ~0.17 |

BAK: Benzalkonium Chloride

Ocular Tissue Distribution

Latanoprost acid preferentially distributes to the anterior segment of the eye, with the highest concentrations found in the cornea and aqueous humor.[2][3] This localized distribution is critical for its targeted therapeutic action in reducing intraocular pressure.

Table 2: Ocular Tissue Pharmacokinetic Parameters of Latanoprost Acid in New Zealand White Rabbits Following a Single Topical Ocular Dose of 0.005% Latanoprost

| Tissue | Formulation | Cmax (ng/g or ng/mL) | Tmax (hr) | AUC (0-inf) (hr·ng/mL or hr·ng/g) | t1/2 (hr) |

| Aqueous Humor | with BAK | - | - | 119.6 | 1.5 |

| without BAK | - | - | 133.1 | 1.4 | |

| Vitreous Humor | with BAK | - | - | Not Estimable | 27.4 |

| without BAK | - | - | Not Estimable | 41.4 | |

| Cornea | with BAK | - | - | - | - |

| without BAK | - | - | - | - |

Table 3: Ocular Tissue Concentrations of Latanoprost Acid in Dutch Belted Rabbits Following a Single Topical Ocular Dose of 0.005% Latanoprost

| Formulation | Tissue | AUC (ng/mL·h or ng/g·h) | Cmax | Tmax (hr) |

| A (PF/SF) | Aqueous Humor | 521 | - | 2 |

| Iris-Ciliary Body | 300 | - | 0.5 - 1 | |

| B (with BAC) | Aqueous Humor | 470 | - | 2 |

| Iris-Ciliary Body | 269 | - | 0.5 - 1 | |

| C (PF with MGHS 40) | Aqueous Humor | 210 | - | 2 |

| Iris-Ciliary Body | 97 | - | 0.5 - 1 |

PF: Preservative-Free; SF: Surfactant-Free; BAC: Benzalkonium Chloride; MGHS 40: Macrogolglycerol hydroxystearate 40

Metabolism of Latanoprost Acid

The primary metabolic pathway for latanoprost acid that reaches systemic circulation is fatty acid β-oxidation in the liver.[1] This process leads to the formation of shorter-chain metabolites, which are then primarily eliminated via the kidneys.[1]

The major metabolites identified in animal models are the 1,2-dinor and 1,2,3,4-tetranor metabolites of latanoprost acid.[1][4] In rabbits, the main metabolite found in urine and feces is the 1,2,3,4-tetranor metabolite.[5] In cynomolgus monkeys, both 1,2-dinor and 1,2,3,4-tetranor metabolites are prominent.[4][6]

Caption: Metabolic pathway of latanoprost in animal models.

Experimental Protocols

The pharmacokinetic and metabolism studies of latanoprost acid in animal models employ a range of standardized methodologies.

Animal Models

-

New Zealand White Rabbits: Commonly used for ocular pharmacokinetic studies due to their large eyes and ease of handling.[2][7]

-

Dutch Belted Rabbits: Another rabbit strain utilized for comparative pharmacokinetic assessments of different latanoprost formulations.[8]

-

Beagles: Employed for in vivo efficacy studies, particularly for measuring intraocular pressure reduction.[2][7]

-

Cynomolgus Monkeys: A non-human primate model that provides pharmacokinetic and metabolic data more closely related to humans.[4][6][9]

Drug Administration and Sample Collection

-

Topical Ocular Administration: A single drop of the latanoprost formulation is typically instilled into the eye(s) of the animal.[2][7][8]

-

Sample Collection:

-

Plasma: Blood samples are collected at various time points post-dose to determine the systemic exposure to latanoprost acid.[2][7]

-

Ocular Tissues: Aqueous humor, vitreous humor, cornea, iris-ciliary body, and other ocular tissues are collected at specified time points, often following euthanasia, for tissue distribution analysis.[2][8]

-

Urine and Feces: Collected to identify and quantify excreted metabolites.[4][5][6]

-

Caption: General experimental workflow for pharmacokinetic studies.

Analytical Methods

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used to quantify latanoprost acid and its metabolites in biological matrices.[8]

-

Radiolabeling Studies: The use of tritium-labeled latanoprost allows for the tracking of the drug and its metabolites throughout the body and in excreta.[4][5][6]

Conclusion

Preclinical studies in various animal models have consistently demonstrated that latanoprost is an effective prodrug that is rapidly converted to its active form, latanoprost acid, in the eye. The subsequent systemic exposure to latanoprost acid is low and transient due to rapid metabolism, primarily through β-oxidation in the liver. The distribution of latanoprost acid is largely confined to the anterior ocular tissues, which is consistent with its localized pharmacological effect. This comprehensive understanding of the pharmacokinetic and metabolic profile of latanoprost acid in animal models is fundamental for the continued development and refinement of prostaglandin analogues for the treatment of glaucoma and ocular hypertension.

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacokinetics of latanoprost in the cynomolgus monkey. 1st communication: single intravenous, oral or topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of latanoprost in the cynomolgus monkey. 2nd communication: repeated topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacology of Latanoprost 0.005% without Benzalkonium Chloride Vs Latanoprost 0.005% with Benzalkonium Chloride in New Zealand White Rabbits and Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Pharmacokinetics of latanoprost in the cynomolgus monkey. 3rd communication: tissue distribution after topical administration on the eye studied by whole body autoradiography. Glaucoma Research Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

Latanoprost Acid: A Technical Guide on Biological Activity and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity and structure-activity relationship (SAR) of latanoprost acid, the active metabolite of the widely prescribed glaucoma medication, latanoprost. This document details its mechanism of action, signaling pathways, pharmacokinetic profile, and the key structural features that govern its potent pharmacological effects.

Biological Activity of Latanoprost Acid

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][2][3] This conversion is crucial for its therapeutic efficacy, as the acid form is a potent and selective agonist of the Prostaglandin F2α (FP) receptor.[4][5][6]

Mechanism of Action

The primary mechanism of action of latanoprost acid is the reduction of intraocular pressure (IOP).[3][4][6] This is achieved by increasing the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway.[2][3][4][6] Activation of the FP receptor in the ciliary muscle leads to the remodeling of the extracellular matrix.[6][7] This process involves the regulation and increased activity of matrix metalloproteinases (MMPs), which breaks down collagen and other extracellular matrix components, thereby reducing hydraulic resistance and enhancing fluid drainage.[6][7][8]

Signaling Pathway

Latanoprost acid exerts its effects by activating the FP receptor, a G-protein coupled receptor. This activation initiates a downstream signaling cascade. The binding of latanoprost acid to the FP receptor is believed to activate Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Furthermore, studies have indicated that latanoprost can promote neurite outgrowth through an FP receptor-mediated modulation of the PI3K-Akt-mTOR signaling pathway, suggesting a potential neuroregenerative role.[9]

Pharmacokinetics

Latanoprost is administered as a topical ophthalmic solution.[1] It is absorbed through the cornea where it is completely hydrolyzed to the active latanoprost acid.[1][3][4]

-

Absorption and Distribution : Peak concentrations of latanoprost acid in the aqueous humor are reached approximately two hours after topical administration.[1][4][7] Systemic absorption is low, with peak plasma concentrations reached within 5 minutes post-administration.[7]

-

Metabolism : The small amount of latanoprost acid that reaches systemic circulation is rapidly metabolized in the liver via fatty acid beta-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites.[1][3][4][7]

-

Excretion : The plasma half-life of latanoprost acid is very short, approximately 17 minutes.[1][3][4] The metabolites are primarily excreted via the kidneys, with about 88% of a topical dose recovered in the urine.[1][3][4]

Quantitative Biological Data

The potency of latanoprost acid as an FP receptor agonist has been quantified in various studies. This data is essential for understanding its therapeutic efficacy.

| Compound | Receptor | Assay Type | Value | Reference |

| Latanoprost Acid | Human FP | Functional Assay | EC50: 3.6 nM | [10] |

Structure-Activity Relationship (SAR)

The chemical structure of latanoprost acid is a modified prostaglandin F2α analog.[4][5][11] Its design incorporates specific modifications to enhance potency, selectivity, and pharmacokinetic properties compared to the endogenous PGF2α.

Key structural features governing the activity of latanoprost include:

-

Prostanoid Backbone : The core prostaglandin structure is essential for its activity.[12]

-

C-1 Isopropyl Ester : Latanoprost is an isopropyl ester prodrug. This esterification of the carboxylic acid increases lipophilicity, which significantly enhances its penetration through the cornea.[3][7][12]

-

ω-Chain Modification : The replacement of the terminal pentyl group of PGF2α with a phenyl group at C-17 (17-phenyl-18,19,20-trinor modification) is a critical modification. This change increases potency and selectivity for the FP receptor.[13][14]

-

13,14-Double Bond Saturation : Latanoprost is a 13,14-dihydro analog. Saturation of this double bond improves the receptor selectivity profile and enhances the chemical stability of the molecule.[13][14]

-

C-15 Hydroxyl Group : The hydroxyl group at the C-15 position is crucial for biological activity. Its dehydrogenation to a keto group results in a marked loss of potency.[13]

-

α-Chain Double Bond : The Z-configuration of the double bond in the heptenoate side chain (α-chain) is important for proper receptor binding and efficacy.[12]

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the biological activity of latanoprost acid.

FP Receptor Binding Assay (Competitive Radioligand)

This assay determines the binding affinity of latanoprost acid to the FP receptor.

-

Materials :

-

Cell membranes from cells expressing human FP receptors.

-

Radioligand (e.g., [3H]-PGF2α).

-

Latanoprost acid (unlabeled competitor).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol :

-

Prepare serial dilutions of latanoprost acid.

-

In assay tubes, combine the cell membranes, a fixed concentration of [3H]-PGF2α, and varying concentrations of latanoprost acid.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled PGF2α).

-

Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the latanoprost acid concentration and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.

-

In Vitro Latanoprost Hydrolysis Assay

This protocol assesses the conversion of the latanoprost prodrug to latanoprost acid in ocular tissues.[15]

-

Materials :

-

Protocol :

-

Dissect and weigh replicates of human ocular tissues.[15]

-

Place tissue samples in incubation tubes containing GBR buffer.[15]

-

Add latanoprost to a final concentration of 20 µM.[15]

-

Incubate the tubes at 37°C.[15]

-

Collect samples from the incubation buffer at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes).[15]

-

Quench the enzymatic reaction (e.g., by adding acetonitrile).

-

Analyze the samples for the disappearance of latanoprost and the formation of latanoprost acid using a validated LC-MS/MS method.[15]

-

Calculate the rate of hydrolysis, often normalized for tissue weight.[15]

-

HPLC Method for Latanoprost and Latanoprost Acid Quantification

This method is used for the quality control and analysis of latanoprost and its active acid form in aqueous solutions.[16][17]

-

Instrumentation :

-

Chromatographic Conditions :

-

Workflow :

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is Latanoprost used for? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Latanoprost - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. droracle.ai [droracle.ai]

- 7. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Latanoprostene bunod ophthalmic solution 0.024% for IOP lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. Latanoprost acid | C23H34O5 | CID 6441636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship (SAR) of Latanoprost and its analogs - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. [PDF] Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

The Role of Latanoprost Acid in the Uveoscleral Outflow Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a first-line therapy for open-angle glaucoma, primarily due to its efficacy in lowering intraocular pressure (IOP). Its mechanism of action is centered on enhancing the uveoscleral outflow of aqueous humor. This technical guide provides an in-depth exploration of the molecular and cellular processes initiated by latanoprost acid, the active form of latanoprost, within the uveoscleral outflow pathway. It details the signaling cascades, the remodeling of the extracellular matrix, and the key molecular players involved. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for key assays, and provides visual representations of the critical pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

The uveoscleral outflow pathway is a significant route for the drainage of aqueous humor from the anterior chamber of the eye, independent of the conventional trabecular meshwork pathway. Latanoprost acid, a selective prostanoid FP receptor agonist, enhances fluid drainage through this pathway, thereby reducing IOP.[1][2] This effect is not due to ciliary muscle relaxation but rather a complex process of extracellular matrix (ECM) remodeling within the ciliary muscle and surrounding tissues.[3][4][5] This guide will dissect the intricate mechanisms underlying this process.

Mechanism of Action of Latanoprost Acid

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[2][6] The primary action of latanoprost acid is the remodeling of the ECM in the ciliary muscle, which increases the interstitial spaces between muscle bundles, thereby facilitating the passage of aqueous humor.[1][4]

Signaling Pathway

The signaling cascade initiated by latanoprost acid in human ciliary muscle (HCM) cells is a critical component of its mechanism of action.

-

FP Receptor Activation: Latanoprost acid binds to the prostanoid FP receptor, a G-protein coupled receptor.[2][7]

-

Downstream Signaling: This binding activates Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

PKC and ERK1/2 Activation: DAG, along with intracellular calcium mobilized by IP3, activates Protein Kinase C (PKC), specifically the PKCε isoform.[8] Activated PKC then triggers the phosphorylation and activation of the mitogen-activated protein kinases, ERK1/2 (extracellular signal-regulated kinases 1 and 2).[1]

-

MMP Upregulation: The activation of the PKC/ERK1/2 pathway ultimately leads to the upregulation of the transcription and secretion of various Matrix Metalloproteinases (MMPs).[1][8]

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Gelatin Zymography of Conditioned Media from Tumor Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. Latanoprost's effects on TIMP-1 and TIMP-2 expression in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Western Blot Protocols | Antibodies.com [antibodies.com]

- 6. Cell cultures of human ciliary muscle: growth, ultrastructural and immunocytochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 8. docs.abcam.com [docs.abcam.com]

Latanoprost Acid's Impact on Extracellular Matrix Remodeling in the Trabecular Meshwork: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves enhancing the uveoscleral outflow of aqueous humor.[1][3] However, a growing body of evidence indicates that its active form, latanoprost acid, also exerts a significant influence on the conventional outflow pathway through the trabecular meshwork (TM), primarily by inducing extracellular matrix (ECM) remodeling.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key signaling pathways involved in the latanoprost acid-mediated remodeling of the TM ECM.

Core Mechanism: Altering the Balance of Matrix Metalloproteinases and Their Inhibitors

The structural integrity and hydraulic conductivity of the trabecular meshwork are critically dependent on the dynamic equilibrium of its extracellular matrix. This balance is maintained by the interplay between matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[6] Latanoprost acid disrupts this balance, leading to a net increase in ECM turnover and, consequently, a reduction in outflow resistance.[7][8]

Quantitative Effects on MMP and TIMP Gene Expression

Studies on cultured human trabecular meshwork cells have demonstrated that latanoprost acid significantly alters the gene expression profile of various MMPs and TIMPs. Treatment with latanoprost acid leads to the upregulation of several MMPs known to degrade collagenous and non-collagenous components of the ECM. Concurrently, certain TIMPs are also upregulated, suggesting a complex regulatory feedback mechanism.[7][9]

| Gene | Effect of Latanoprost Acid Treatment | Key Function in ECM Remodeling |

| Matrix Metalloproteinases (MMPs) | ||

| MMP-1 | Increased mRNA expression[7][9] | Interstitial collagenase, degrades fibrillar collagens (types I, II, III). |

| MMP-3 | Increased mRNA expression[7][8][9] | Stromelysin-1, degrades a broad range of ECM proteins including proteoglycans, fibronectin, and laminin. Activates other MMPs. |

| MMP-9 | Increased activity[8] | Gelatinase B, degrades type IV collagen (a major component of basement membranes) and gelatin. |

| MMP-17 | Increased mRNA expression[7][9] | Membrane-type 4 MMP (MT4-MMP), involved in pericellular proteolysis. |

| MMP-24 | Increased mRNA expression[7][9] | Membrane-type 5 MMP (MT5-MMP), role in ECM turnover is less characterized. |

| MMP-11 | Decreased mRNA expression[7][9] | Stromelysin-3, its role in TM is not well-defined. |

| MMP-15 | Decreased mRNA expression[7][9] | Membrane-type 2 MMP (MT2-MMP), involved in pericellular proteolysis. |

| Tissue Inhibitors of Metalloproteinases (TIMPs) | ||

| TIMP-2 | Increased mRNA expression[7][8][9] | Inhibits most MMPs, particularly MMP-2. |

| TIMP-3 | Increased mRNA expression[7][9] | Broad-spectrum MMP inhibitor. |

| TIMP-4 | Increased mRNA expression[7][8][9] | Inhibits most MMPs, with a potential preference for certain MMPs. |

Signaling Pathways Implicated in Latanoprost Acid Action

The effects of latanoprost acid on the trabecular meshwork are initiated by its binding to the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[1] This interaction triggers downstream signaling cascades that ultimately modulate the expression of genes involved in ECM remodeling.

Key Signaling Cascades

Two major signaling pathways have been identified as crucial mediators of latanoprost acid's effects on the TM:

-

c-fos Proto-Oncogene: Activation of the FP receptor leads to the induction of the proto-oncogene c-fos.[10][11] c-fos is a component of the AP-1 transcription factor, which plays a pivotal role in regulating the expression of various genes, including MMPs.

-

NF-κB Pathway: Latanoprost acid has been shown to increase the expression of NF-κB p65 and decrease the expression of its inhibitor, IκBα.[10][11] The activation of the NF-κB pathway is known to influence the expression of MMPs and other inflammatory mediators, contributing to ECM turnover.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in studies investigating the effects of latanoprost acid on trabecular meshwork cells.

Human Trabecular Meshwork Cell Culture

-

Isolation: Primary human TM cells are isolated from donor eyes, typically within 48 hours of death. The TM tissue is carefully dissected from the anterior segment.

-

Culture: The isolated TM cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[12] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Characterization: Cultured cells are characterized by their morphology and the expression of specific markers to confirm their TM origin.

Latanoprost Acid Treatment

-

Preparation: Latanoprost acid, the biologically active form of latanoprost, is dissolved in a suitable vehicle, such as ethanol.

-

Treatment: Confluent cultures of human TM cells are serum-starved for a period (e.g., 24-48 hours) before being treated with latanoprost acid at various concentrations (e.g., ranging from nanomolar to micromolar). A vehicle control is always included. The treatment duration typically ranges from 24 to 72 hours.[7]

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is isolated from treated and control cells. cDNA is synthesized, and qRT-PCR is performed to quantify the relative mRNA expression levels of target genes (MMPs, TIMPs, etc.), often normalized to a housekeeping gene like GAPDH.[7]

-

Immunoblotting (Western Blot): Protein lysates are collected from treated and control cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest (e.g., MMP-1, MMP-3).

-

Gelatin Zymography: This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.

-

Immunofluorescence: Cells are fixed and stained with fluorescently labeled antibodies to visualize the localization and expression of specific proteins within the cells.

Impact on Other Extracellular Matrix Components

Beyond its effects on MMPs and TIMPs, latanoprost acid has also been shown to influence the expression of other critical ECM proteins in the trabecular meshwork. Notably, some studies have reported an increase in fibronectin expression in TM cells following treatment with latanoprost acid.[13] This finding suggests that the ECM remodeling process induced by latanoprost acid is complex and involves a multifaceted regulation of various matrix components.

Conclusion and Future Directions

Latanoprost acid plays a significant role in remodeling the extracellular matrix of the trabecular meshwork, contributing to its IOP-lowering effect. The modulation of MMP and TIMP expression, driven by signaling pathways such as c-fos and NF-κB, is a key mechanism in this process. For researchers and drug development professionals, a deeper understanding of these molecular interactions is crucial for designing novel therapeutic strategies that can more effectively target the conventional outflow pathway in glaucoma.

Future research should focus on further elucidating the intricate signaling networks involved, identifying additional molecular targets of latanoprost acid, and exploring the long-term consequences of this induced ECM remodeling on the health and function of the trabecular meshwork. Such investigations will be instrumental in optimizing glaucoma therapies and developing next-generation treatments with enhanced efficacy and safety profiles.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]

- 11. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Latanoprost Acid in Aqueous Humor using HPLC

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantification of Latanoprost acid in aqueous humor samples using High-Performance Liquid Chromatography (HPLC).

Introduction

Latanoprost is a prostaglandin F2α analogue and a widely prescribed topical medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, Latanoprost acid.[1][2] The concentration of Latanoprost acid in the aqueous humor is a critical parameter for assessing the ocular pharmacokinetics and pharmacodynamics of Latanoprost formulations.

Signaling Pathway of Latanoprost

Latanoprost exerts its therapeutic effect by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[2][3] The active form, Latanoprost acid, binds to the prostaglandin F (FP) receptors located in the ciliary muscle.[2][4] This binding initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle, which is believed to reduce the hydraulic resistance and enhance the outflow of aqueous humor.[2] Additionally, studies have suggested the involvement of other signaling pathways, such as the PI3K-Akt-mTOR pathway, in the cellular effects of Latanoprost.[5]

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis for the quantification of Latanoprost acid in aqueous humor.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Latanoprost acid from the aqueous humor matrix.[6]

Materials:

-

Aqueous humor samples

-

Methanol (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 50 µL of aqueous humor into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of ice-cold methanol to the tube.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the Latanoprost acid, and transfer it to a clean autosampler vial for HPLC analysis.

HPLC-MS/MS Method

This method provides high sensitivity and selectivity for the quantification of Latanoprost acid.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | Octylsilica (C8), e.g., 50 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 90% B over 5 min, hold for 2 min, return to 30% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

Mass Spectrometry Conditions:

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | [To be determined based on Latanoprost acid mass] |

| Product Ion (m/z) | [To be determined based on fragmentation] |

| Collision Energy | [To be optimized for the specific instrument] |

HPLC-UV Method

For laboratories without access to mass spectrometry, an HPLC-UV method can be employed, though it may have higher limits of detection and quantification.[1]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, e.g., Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)[1] |

| Mobile Phase | Acetonitrile and water (70:30, v/v) containing 0.1% trifluoroacetic acid, pH 3.0[1] |

| Flow Rate | 1 mL/min[1] |

| Injection Volume | 50 µL[1] |

| Column Temp. | 25°C[1] |

| Detection | UV at 205 nm[1] |

Method Validation and Data Presentation

A summary of typical method validation parameters for the quantification of Latanoprost acid is presented in the tables below. These values are based on published literature and should be verified for each specific laboratory setup.

HPLC-MS/MS Method Validation Data

| Parameter | Aqueous Humor | Reference |

| Linearity Range | 10 - 160 ng/mL | [6] |

| Limit of Detection (LOD) | 30.66 pg/mL | [6] |

| Limit of Quantification (LOQ) | Not explicitly stated, but LLOQ was 0.200 ng/mL in a similar study | [6][7] |

| Accuracy | Within ±15% of nominal concentration | [6] |

| Precision (RSD%) | < 15% | [6] |

HPLC-UV Method Validation Data

| Parameter | Value | Reference |

| Linearity Range | 0.0125 - 1 µg/mL | [1] |

| Correlation Coefficient (r²) | 0.999 | [1] |

| Limit of Detection (LOD) | 3 ng/mL | [1] |

| Limit of Quantification (LOQ) | 10 ng/mL | [1] |

| Accuracy (Recovery %) | 99.59 - 100.53% | [1] |

| Precision (Intra-day RSD%) | < 1.01% | [1] |

| Precision (Inter-day RSD%) | < 0.97% | [1] |

Experimental Workflow

The overall experimental workflow for the quantification of Latanoprost acid in aqueous humor is depicted in the following diagram.

Conclusion

The protocols and data presented provide a robust framework for the quantification of Latanoprost acid in aqueous humor samples. The choice between HPLC-MS/MS and HPLC-UV will depend on the required sensitivity and the instrumentation available. Proper method validation is crucial to ensure the accuracy and reliability of the results. These application notes serve as a valuable resource for researchers in the fields of ophthalmology, pharmacology, and drug development.

References

- 1. akjournals.com [akjournals.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 4. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]

- 5. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Rodent Models Studying Latanoprost Acid Effects on Intraocular Pressure (IOP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in glaucoma patients. The active form of the drug, latanoprost acid, effectively reduces IOP by increasing the uveoscleral outflow of aqueous humor. Rodent models are invaluable tools for preclinical studies investigating the efficacy, mechanism of action, and potential side effects of latanoprost and other ocular hypotensive agents. This document provides detailed application notes and protocols for utilizing in vivo rodent models to study the effects of latanoprost acid on IOP.

I. Rodent Models for Latanoprost Studies